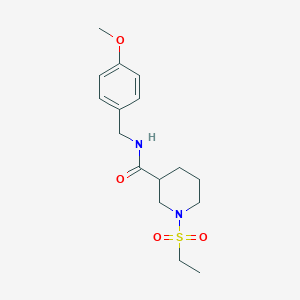

1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide" is a compound with a piperidine backbone, often synthesized and studied for its potential biological activities. Piperidine derivatives are significant due to their pharmacological properties and applications in medicinal chemistry.

Synthesis Analysis

- The synthesis of related piperidine derivatives involves multiple steps, starting from basic piperidine compounds and introducing various functional groups such as sulfonyl and methoxybenzyl groups. For instance, Khalid et al. (2014) described the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, highlighting the versatility of piperidine as a scaffold for chemical modifications (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

- The molecular structure of such compounds often features a planar aromatic ring, such as a methoxyphenyl ring, linked to a piperidine moiety via a sulfonyl group. Banerjee et al. (2002) investigated the structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with a similar structure, using X-ray analysis and molecular orbital methods (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Chemical Reactions and Properties

- Piperidine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation. Golub et al. (2015) studied the anodic methoxylation of piperidine derivatives, showing the chemical versatility of these compounds (Golub & Becker, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

One significant application of derivatives similar to 1-(ethylsulfonyl)-N-(4-methoxybenzyl)-3-piperidinecarboxamide is in the development of selective serotonin 4 receptor agonists. These compounds have been synthesized and evaluated for their effects on gastrointestinal motility, showing potential as novel prokinetic agents with reduced side effects. A specific compound, identified as a selective 5-HT4 receptor agonist, demonstrated enhanced gastric emptying and defecation in mice, indicating its effectiveness in both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Microwave-assisted Synthesis of Sulfonyl Hydrazones

Another research focus has been on the microwave-assisted synthesis of sulfonyl hydrazone derivatives containing piperidine rings, highlighting their importance in medicinal chemistry. These compounds were evaluated for antioxidant capacity and anticholinesterase activity, with specific derivatives showing high lipid peroxidation inhibitory activity and promising antioxidant capacity (Karaman et al., 2016).

Palladium-catalyzed Aminocarbonylation

Research on alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation has provided insights into the synthesis of carboxamides and ketocarboxamides, offering moderate to high yields. This methodology opens up new avenues for the synthesis of complex molecules with potential pharmacological activities (Takács et al., 2014).

Molecular Docking and Enzyme Inhibitory Activities

The compound has also been involved in studies related to molecular docking and enzyme inhibitory activities, particularly concerning carbonic anhydrase inhibitors. These studies have shed light on the potential therapeutic applications of sulfonamide derivatives in treating conditions such as glaucoma, epilepsy, and altitude sickness, demonstrating nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes (Supuran et al., 2013).

Propiedades

IUPAC Name |

1-ethylsulfonyl-N-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-3-23(20,21)18-10-4-5-14(12-18)16(19)17-11-13-6-8-15(22-2)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIJFTYLOQJDDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-bromo-2-furoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550557.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5550565.png)

![methyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5550572.png)

![2-benzyl-N-[2-(1H-imidazol-1-yl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B5550591.png)

![2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzoic acid](/img/structure/B5550595.png)

![4-(5-{2-[(4-methoxyphenyl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5550606.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5550614.png)

![N-(3,4-difluorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5550616.png)

![{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/structure/B5550638.png)

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

![3-chloro-6-fluoro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5550650.png)